molecular formula C13H15BrN2OS B2900062 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 403845-56-7

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2900062
CAS No.: 403845-56-7
M. Wt: 327.24
InChI Key: OLBIIRAMFPMCHY-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H6BrNOS . It’s provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular weight of “6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one” is 244.11 .


Chemical Reactions Analysis

The 6-bromobenzo[d]thiazol-2(3H)-one compound has been used in the synthesis of new 1,2,3-triazole derivatives .

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in biological systems. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This can lead to improved cognitive function and mood. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, this compound has been shown to have antibacterial, antifungal, and antiviral activities, which can help to prevent the spread of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide in lab experiments include its relatively simple synthesis method, its potential therapeutic effects in various biological systems, and its multiple modes of action. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the potential side effects of this compound are not well known, which can make it difficult to use in certain biological systems.

Future Directions

There are several future directions for the study of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide. One potential direction is to further explore its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study the potential side effects of this compound in more detail, in order to better understand its safety profile. In addition, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, the potential use of this compound in combination with other drugs or therapies could be explored, in order to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide involves the reaction of 6-bromo-2-amino-3-methylbenzo[d]thiazole with pentanoyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the final compound is obtained as a yellow solid with a high yield. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide has been studied for its potential therapeutic effects in various biological systems. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-3-4-5-12(17)15-13-16(2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBIIRAMFPMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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